molecular formula C9H8BrFO2 B6296308 2-(2-Brom-3-fluorophenyl)-1,3-dioxolane CAS No. 2169687-26-5

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane

Cat. No. B6296308
CAS RN: 2169687-26-5
M. Wt: 247.06 g/mol
InChI Key: WELJJYIBVDPPLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a heterocyclic compound with a wide range of applications in organic synthesis, ranging from pharmaceuticals to agrochemicals. It is a versatile intermediate in the synthesis of many important compounds. The compound has a wide range of uses due to its unique properties, such as its high reactivity and stability in a variety of conditions. The compound is also known for its low toxicity and environmental impact.

Scientific Research Applications

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane has a wide range of applications in scientific research. It is used in the synthesis of biologically active compounds such as inhibitors of the enzyme cytochrome P450, which are important for drug metabolism. It is also used in the synthesis of compounds with anti-inflammatory and anti-cancer activities. The compound is also used in the synthesis of compounds with anti-fungal and anti-bacterial activities.

Mechanism of Action

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis, and its mechanism of action can vary depending on the application. In general, the compound acts as a nucleophile, reacting with electrophiles to form a new covalent bond. This reaction is often used in the synthesis of biologically active compounds, such as inhibitors of the enzyme cytochrome P450.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that the compound has low toxicity in mammals, with no significant adverse effects observed in animal studies. The compound has also been found to be non-mutagenic and non-carcinogenic.

Advantages and Limitations for Lab Experiments

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis and has a number of advantages for lab experiments. The compound is highly reactive and stable in a variety of conditions, making it ideal for use in a wide range of synthetic reactions. The compound is also non-toxic and environmentally friendly, making it a safe and cost-effective reagent. However, the compound is relatively expensive, making it a costly reagent for large-scale synthesis.

Future Directions

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane has a wide range of applications in organic synthesis and is an important intermediate in the synthesis of many important compounds. Future research could focus on the development of new methods for the synthesis of the compound, as well as the development of new applications for the compound. Additionally, research could focus on the development of novel compounds based on the structure of this compound. Finally, research could focus on the development of new methods for the purification of the compound.

Synthesis Methods

2-(2-Brom-3-fluorophenyl)-1,3-dioxolane can be synthesized in a number of ways. One of the most common methods is the reaction of 2-bromo-3-fluorobenzaldehyde with ethyl acetoacetate in the presence of sodium ethoxide or potassium tert-butoxide. The reaction is conducted in a solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography.

properties

IUPAC Name

2-(2-bromo-3-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELJJYIBVDPPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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